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molecular formula C8H7ClN4 B8457107 3-chloro-1-(pyridin-3-yl)-1H-pyrazol-4-amine

3-chloro-1-(pyridin-3-yl)-1H-pyrazol-4-amine

Cat. No. B8457107
M. Wt: 194.62 g/mol
InChI Key: MXERTNXQEMIYGL-UHFFFAOYSA-N
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Patent
US09434712B2

Procedure details

A 3-neck, 100 mL round bottom flask was charged with 3-chloro-1-(pyridin-3-yl)-1H-pyrazol-4-amine (5d) (500 mg, 2.57 mmol) and methanol (5 mL) The mixture was stirred for 5 minutes to give a clear solution. Acetaldehyde (136 mg, 3.09 mmol) was added and the reaction was stirred at 20° C. for 6 hours. Sodium borohydride (194 mg, 5.14 mmol) was added and the reaction was stirred at 20° C. for 1 hour, at which point thin layer chromatography analysis [Eluent: ethyl acetate] indicated that some starting material remained and a major product formed. The reaction mixture was quenched with water (10 mL) and concentrated under reduced pressure to remove methanol. Ethyl acetate (10 mL) was added and the organic layer was concentrated to dryness. The residue was purified by flash column chromatography using 20-40% ethyl acetate/hexanes as eluent. The fractions containing pure product were combined and concentrated to afford a white solid (328 mg, 58%). The spectral characterization was in agreement with the product prepared previously.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
136 mg
Type
reactant
Reaction Step Two
Quantity
194 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
58%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:6]([NH2:7])=[CH:5][N:4]([C:8]2[CH:9]=[N:10][CH:11]=[CH:12][CH:13]=2)[N:3]=1.CO.[CH:16](=O)[CH3:17].[BH4-].[Na+]>C(OCC)(=O)C>[Cl:1][C:2]1[C:6]([NH:7][CH2:16][CH3:17])=[CH:5][N:4]([C:8]2[CH:9]=[N:10][CH:11]=[CH:12][CH:13]=2)[N:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=NN(C=C1N)C=1C=NC=CC1
Name
Quantity
5 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
136 mg
Type
reactant
Smiles
C(C)=O
Step Three
Name
Quantity
194 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a clear solution
STIRRING
Type
STIRRING
Details
the reaction was stirred at 20° C. for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
a major product formed
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with water (10 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove methanol
ADDITION
Type
ADDITION
Details
Ethyl acetate (10 mL) was added
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography
ADDITION
Type
ADDITION
Details
The fractions containing pure product
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC1=NN(C=C1NCC)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 328 mg
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 57.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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